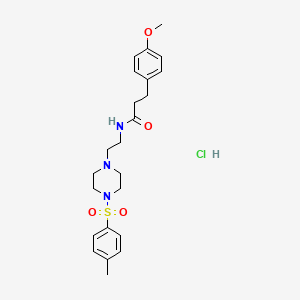

N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

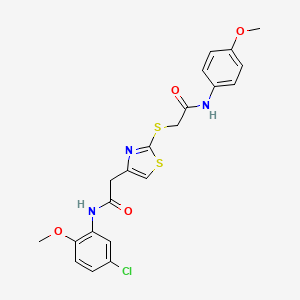

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. The methoxybenzyl groups attached to the quinazoline core could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and diazine rings of the quinazoline core, with the methoxybenzyl groups attached at specific positions. The presence of these groups could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzyl groups could increase its lipophilicity, which could influence its solubility and stability .Applications De Recherche Scientifique

Synthesis and Binding Studies

One study focused on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, highlighting their synthesis and evaluation for affinity towards apamin-sensitive binding sites. These compounds demonstrated varying affinities based on their structural modifications, suggesting their potential application in modulating apamin-sensitive Ca2+-activated K+ channels, which are relevant in neurological research and therapy (Graulich et al., 2006).

Anti-Inflammatory and Analgesic Agents

Another study described the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase inhibitors (COX-1/COX-2), indicating their potential application in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Conversion of Carboxylic Acids to Carboxamides

Research has also been conducted on the conversion of carboxylic acids to corresponding carboxamides using niobium pentachloride, demonstrating a practical method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This highlights a synthetic pathway potentially relevant for creating derivatives of the compound for various applications (Nery et al., 2003).

Synthesis of Functionalized Quinazoline Entities

Another example involves the synthesis of novel quinazoline entities, indicating a method for creating compounds with potential antitumor activities. This research exemplifies how structural modifications of quinazoline derivatives can be tailored for specific biological activities, possibly including the compound (Sha Yao-wu, 2008).

Cytotoxic Activity Studies

Studies have also been conducted on the cytotoxic activities of quinazoline derivatives, exploring their potential as cancer therapeutics. These investigations show how modifications of the quinazoline core can influence biological activities, suggesting the versatility of these compounds in drug development (Bu et al., 2000).

Mécanisme D'action

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and amidation reactions.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "chloroform", "sodium hydroxide", "acetic acid", "ammonium chloride", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid in the presence of acetic anhydride and sulfuric acid to form 2-(2-methoxybenzylideneamino)benzoic acid and 2-(4-methoxybenzylideneamino)benzoic acid.", "Step 2: Cyclization of the intermediate product with sodium acetate in ethanol to form 3-(2-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 3: Amidation of the intermediate product with 4-methoxybenzylamine in the presence of sodium hydroxide and acetic acid to form N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 4: Purification of the final product by recrystallization from chloroform and diethyl ether mixture, followed by drying in a vacuum oven." ] } | |

Numéro CAS |

892277-98-4 |

Nom du produit |

N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Formule moléculaire |

C25H23N3O5 |

Poids moléculaire |

445.475 |

Nom IUPAC |

N-[(2-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H23N3O5/c1-32-19-10-7-16(8-11-19)15-28-24(30)20-12-9-17(13-21(20)27-25(28)31)23(29)26-14-18-5-3-4-6-22(18)33-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |

Clé InChI |

WFLNUTLEECDFQY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4OC)NC2=O |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)

![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)

![N-cycloheptyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2758478.png)

![3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2758480.png)

![N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2758484.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)